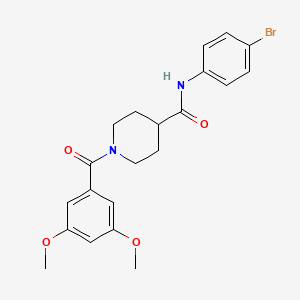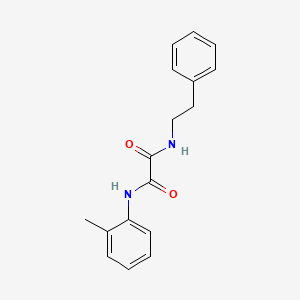![molecular formula C17H18N2O3S B5109343 N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that is involved in the regulation of methylation processes in cells. MTA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
Mécanisme D'action
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide exerts its effects by inhibiting the activity of SAH hydrolase, an enzyme that plays a crucial role in regulating methylation processes in cells. Methylation is a vital process involved in the regulation of gene expression, and aberrant methylation patterns have been implicated in various diseases, including cancer. By inhibiting SAH hydrolase, this compound increases the levels of SAH, which in turn inhibits the activity of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of SAH hydrolase, making it a useful tool for studying methylation processes in cells. This compound has also been found to have low toxicity, making it a safe and effective tool for use in both in vitro and in vivo experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential to form covalent adducts with proteins, which may affect its specificity and potency.
Orientations Futures
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of this compound-based therapeutics for cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on methylation processes in cells. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective inhibitors of SAH hydrolase.
Méthodes De Synthèse
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzenethiol. The resulting thioether is then reacted with 2-bromoethylamine hydrobromide to form the final product, this compound.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been found to have potent antitumor activity, inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Propriétés
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-7-14(8-6-13)12-23-10-9-18-17(20)15-3-2-4-16(11-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROFNUQUPQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)


![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
